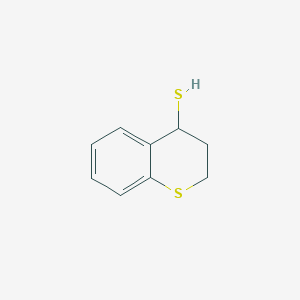

3,4-dihydro-2H-1-benzothiopyran-4-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-thiochromene-4-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10S2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYHJFMXYJOODK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2C1S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 3,4 Dihydro 2h 1 Benzothiopyran 4 Thiol and Its Derivatives

Intermolecular Cycloaddition Reactions in 3,4-Dihydro-2H-1-benzothiopyran Synthesis

Intermolecular cycloaddition reactions represent a powerful strategy for the one-pot construction of the thiochroman (B1618051) ring system from acyclic precursors. These methods often involve the reaction of an arenethiol with a suitable three-carbon component, leading directly to the desired heterocyclic product.

Acid-Catalyzed Intermolecular Cycloaddition of Acetylenic Alcohols with Arenethiols

An effective one-pot synthesis of 3,4-dihydro-2H-1-benzothiopyrans involves the acid-catalyzed reaction of acetylenic alcohols with arenethiols. oup.com This method utilizes a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), to promote an intermolecular cycloaddition. The reaction is believed to proceed through cationic intermediates, yielding thiochromans in good to excellent yields. oup.comoup.com For example, the reaction of phenylpropargyl alcohol with thiophenol in the presence of p-TsOH in dichloroethane at 80°C produces 2-phenyl-3-phenylthio-1-thiochroman in 85% yield. oup.com The choice of solvent and acid catalyst significantly influences the reaction outcome, with different conditions potentially leading to the formation of by-products. oup.com

Table 1: Acid-Catalyzed Cycloaddition of Acetylenic Alcohols with Arenethiols

| Acetylenic Alcohol (1) | Arenethiol (2) | Catalyst | Conditions | Product (3) | Yield (%) |

|---|---|---|---|---|---|

| Phenylpropargyl alcohol | Thiophenol | p-TsOH | Dichloroethane, 80°C, 4h | 2-Phenyl-3-phenylthio-thiochroman | 85 |

| 2-Pentyn-1-ol | Thiophenol | p-TsOH | Dichloroethane, 80°C, 4h | 2-Ethyl-3-phenylthio-thiochroman | 82 |

Data sourced from Chemistry Letters, pp. 1185-1188, 1990. oup.com

Zinc Iodide-Induced Intermolecular Cycloaddition in 3,4-Dihydro-2H-1-benzothiopyran Formation

Lewis acids, such as zinc iodide, can also be employed to catalyze the reaction between acetylenic alcohols and arenethiols. oup.com However, the use of zinc iodide as a catalyst under certain conditions may promote the formation of by-products instead of the desired thiochroman ring. oup.com For instance, when the reaction between phenylpropargyl alcohol and thiophenol is catalyzed by zinc iodide in a 10% THF/dichloroethane solvent mixture, by-products such as 3-phenyl-2-phenylthio-propionaldehyde and 3-phenyl-2-phenylthio-2-propene-1-ol are favored. oup.com This highlights the critical role of the catalytic system in directing the reaction pathway towards either cyclization or other substitution and addition products. oup.com

Stereoselective Intermolecular Cycloaddition via α,β-Unsaturated Aldehydes with Arenethiols

Stereoselective synthesis of substituted thiochromans can be achieved through the reaction of α,β-unsaturated carbonyl compounds with arenethiols. These reactions, often proceeding via a Michael addition followed by intramolecular cyclization, can afford products with high diastereoselectivity. researchgate.netscielo.br An efficient strategy for creating stereochemically complex thiochromenes involves a tandem thio-Michael addition of an in-situ generated α,β-unsaturated aldehyde derived from a sugar. fao.org While this specific methodology focuses on the thiochromene (unsaturated) ring, the underlying principle of stereocontrolled Michael addition of thiols is fundamental to the synthesis of the saturated 3,4-dihydro-2H-1-benzothiopyran core. The stereochemistry of the final product is often controlled by the axial addition of the thiophenol to the unsaturated system. scielo.br

Catalytic Approaches in the Synthesis of 3,4-Dihydro-2H-1-benzothiopyran-4-thiol and Related Structures

Catalysis offers a versatile and efficient means to synthesize the thiochroman skeleton, often under mild conditions and with high functional group tolerance. Both elemental iodine and strong Brønsted acids have proven effective in promoting the necessary bond formations.

Iodine-Catalyzed Cyclocondensation for 3,4-Dihydro-2H-1-benzothiopyran Systems

Molecular iodine has emerged as an inexpensive and environmentally friendly catalyst for a wide range of organic transformations, including the synthesis of heterocyclic systems. vhu.edu.vnnih.gov In the context of thiochroman synthesis, iodine catalyzes the cyclocondensation of precursors such as o-nitrothiophenols with cyclohexanones to form phenothiazines, a related sulfur-containing heterocycle. researchgate.net While not a direct synthesis of the parent 3,4-dihydro-2H-1-benzothiopyran, these iodine-induced reactions demonstrate the utility of iodine in facilitating C-S and C-N bond formation in a single operation. researchgate.net The ability of elemental iodine to act as a catalyst in oxidative coupling and cycloaddition reactions makes it a valuable tool for constructing various heterocycles. researchgate.net

Triflic Acid-Catalyzed Tandem Allylic Substitution–Cyclization for Polysubstituted Thiochromans

A powerful, metal-free, one-pot protocol for synthesizing previously inaccessible polysubstituted thiochroman derivatives involves a triflic acid (HOTf)-catalyzed reaction between thiophenols and allylic alcohols. nih.govacs.orgnih.gov This method proceeds via a tandem sequence of an initial intermolecular allylic substitution followed by an intramolecular cyclization. nih.gov The reaction, which requires only a catalytic amount (0.2 equivalents) of triflic acid, allows for the introduction of up to four substituents at various positions on the thiochroman skeleton. acs.orgacs.org The process is typically carried out by refluxing the substrates in dry dichloroethane (DCE) at 85°C. nih.govacs.org The relative conformations of the resulting products have been confirmed by NOESY NMR studies, and a stepwise mechanism is proposed. nih.gov This straightforward protocol avoids the need for pre-activation of the allylic alcohol and provides a facile route to a diverse range of complex thiochromans. acs.org

Table 2: Triflic Acid-Catalyzed Synthesis of Polysubstituted Thiochromans

| Thiophenol | Allylic Alcohol | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Thiophenol | Cinnamyl alcohol | 0.2 equiv HOTf, DCE, 85°C, 24h | 2,4-Diphenylthiochroman | 65 |

| p-Toluenethiol | Cinnamyl alcohol | 0.2 equiv HOTf, DCE, 85°C, 24h | 6-Methyl-2,4-diphenylthiochroman | 62 |

| Thiophenol | 1-Phenyl-2-propen-1-ol | 0.2 equiv HOTf, DCE, 85°C, 24h | 2-Methyl-4-phenylthiochroman | 55 |

Data sourced from ACS Omega, 2018, 3(8), 8945-8951. nih.govnih.gov

Palladium-Catalyzed Carbonylation Strategies Applied to Benzothiopyran Analogues

Palladium-catalyzed carbonylation reactions have become a powerful tool in organic synthesis for the introduction of a carbonyl group, often serving as a key step in the construction of heterocyclic systems. rsc.orgnih.gov While direct palladium-catalyzed carbonylative cyclization to form the 3,4-dihydro-2H-1-benzothiopyran ring is not extensively documented, the principles can be applied to analogous systems, suggesting potential pathways.

The strategy generally involves the reaction of a suitable bifunctional substrate, containing both a nucleophile and a leaving group, with carbon monoxide in the presence of a palladium catalyst. For the synthesis of benzothiopyran analogues, a plausible precursor would be a molecule possessing an aryl halide and a tethered thiol or thioether moiety. The catalytic cycle would typically involve oxidative addition of the palladium(0) catalyst to the aryl halide, followed by CO insertion to form an acyl-palladium intermediate. Subsequent intramolecular nucleophilic attack by the sulfur atom would lead to the cyclized product.

Research into palladium-catalyzed carbonylative transformations has demonstrated the synthesis of related sulfur-containing heterocycles. For instance, thioesters can be conveniently accessed through the palladium-catalyzed carbonylation of aryl iodides with sulfonyl chlorides serving as the sulfur source. rsc.org This highlights the versatility of palladium catalysis in forming C-S bonds under carbonylative conditions.

| Substrate Type | Catalyst System | CO Source | Product Type | Reference |

| Aryl Iodides and Sulfonyl Chlorides | Palladium Catalyst | Mo(CO)₆ | Thioesters | rsc.org |

| 2-Alkynylanilines and Aryl Iodides | Palladium Catalyst | TFBen | N-Acyl Indoles | rsc.org |

| γ-Propynyl-1,3-diketones and Aryl Iodides | Palladium(II) Catalyst | Carbon Monoxide | Polysubstituted Furans | nih.gov |

This table illustrates the application of palladium-catalyzed carbonylation in the synthesis of various organic compounds, indicating its potential for adaptation to benzothiopyran synthesis.

Manganese-Catalyzed Dehydrogenative Annulation for Related Heterocycles

Manganese, being an earth-abundant and less toxic metal, has gained significant attention as a catalyst in organic synthesis. thieme.com Manganese-catalyzed dehydrogenative annulation, a process that involves the formation of a cyclic compound from two reactants through the removal of hydrogen, has been effectively used for the synthesis of various heterocycles, particularly those containing nitrogen. nih.gov

While the direct application of this methodology to the synthesis of benzothiopyrans is still an emerging area, the principles established for N-heterocycles can provide a framework. These reactions typically proceed via C-H activation, where the manganese catalyst facilitates the cleavage of a C-H bond, followed by coupling with another reaction partner. For the synthesis of a benzothiopyran ring, a potential strategy could involve the dehydrogenative coupling of an aryl thiol with a suitable three-carbon synthon.

The majority of current research focuses on C-C and C-N bond formation. nih.gov For example, manganese complexes have been shown to be efficient catalysts for the N-alkylation of amines with alcohols via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. nih.gov This process involves the temporary removal and subsequent return of hydrogen atoms. The extension of these manganese-catalyzed methodologies to include C-S bond formation would be a valuable advancement for the synthesis of sulfur-containing heterocycles like 3,4-dihydro-2H-1-benzothiopyran.

Organocatalytic Methods in Dihydrothiopyran and Benzothiopyran Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. au.dk For the construction of dihydrothiopyran and benzothiopyran skeletons, organocatalytic methods offer a metal-free alternative, often providing high levels of stereocontrol.

One notable example is the organocatalytic asymmetric synthesis of functionalized 3,4-dihydropyran derivatives, the oxygen analogues of dihydrothiopyrans. au.dknih.gov This approach often involves a Michael addition of a nucleophile to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine, followed by an intramolecular cyclization. au.dk The success of this strategy for dihydropyrans suggests its applicability to the synthesis of dihydrothiopyrans, where a sulfur-based nucleophile would be employed.

Recent studies have explored the enantioselective synthesis of 3,4-dihydropyran-2-ones using N-heterocyclic carbenes (NHCs) as organocatalysts. mdpi.com These reactions can proceed through various cycloaddition pathways, such as [4+2] and [3+3] annulations. The versatility of NHC catalysis in activating aldehydes and other substrates opens up possibilities for developing novel routes to dihydrothiopyran derivatives with high enantiomeric purity.

| Reaction Type | Catalyst | Substrates | Product | Reference |

| Asymmetric Michael Addition/Cyclization | Chiral Secondary Amine | α,β-Unsaturated Aldehyde, 1,3-Cycloalkanedione | 3,4-Dihydropyran derivative | au.dk |

| [3+3] Cyclization | N-Heterocyclic Carbene (NHC) | α,β-Unsaturated Aldehyde, 1,3-Dicarbonyl Compound | 3,4-Dihydropyran-2-one derivative | mdpi.com |

This table summarizes organocatalytic approaches to dihydropyran derivatives, which serve as models for the synthesis of their sulfur-containing counterparts.

Intramolecular Cyclization Strategies for Constructing the 3,4-Dihydro-2H-1-benzothiopyran Ring System

Intramolecular cyclization is a fundamental and widely used strategy for the construction of cyclic molecules, including the 3,4-dihydro-2H-1-benzothiopyran ring system. These methods involve the formation of a new bond between two atoms within the same molecule to form a ring.

Intramolecular Thiol-Yne Cyclization Pathways

The intramolecular thiol-yne reaction is a powerful method for the synthesis of sulfur-containing heterocycles. researchgate.net This reaction involves the addition of a thiol group across an alkyne within the same molecule. The cyclization can be initiated by either radical or ionic mechanisms, and the regioselectivity of the reaction (i.e., the size of the ring formed) can often be controlled by the reaction conditions.

In the context of synthesizing benzothiopyran derivatives, a suitable starting material would be an ortho-alkynylphenyl thio derivative. Depending on the length of the tether connecting the thiol and alkyne groups, either a 5-exo or a 6-endo cyclization can occur. The 6-endo cyclization would lead to the desired six-membered thiochromene ring system.

Research on the intramolecular thiol-yne cyclization has been applied to the synthesis of thioglycals, where both 5-exo and 6-endo products were accessible depending on whether an ionic or radical pathway was employed. researchgate.net The ionic cyclization tended to favor the 5-exo product, while the radical-mediated process could yield both 5-exo and 6-endo products. researchgate.net This tunable reactivity makes the intramolecular thiol-yne cyclization a promising strategy for the selective synthesis of benzothiopyran scaffolds.

Dieckmann Cyclization Approaches to Thiochroman-3-ones and Related Structures

The Dieckmann cyclization, or Dieckmann condensation, is a base-catalyzed intramolecular condensation of a diester to form a β-keto ester. masterorganicchemistry.comyoutube.com This reaction is particularly effective for the formation of five- and six-membered rings and is a cornerstone in the synthesis of cyclic ketones. masterorganicchemistry.com

In the synthesis of thiochroman-3-one, a key precursor for this compound, the Dieckmann cyclization is a well-established method. The typical starting material for this reaction is a derivative of 2-carboxymethylthiophenylacetic acid. nih.gov Treatment of this diester with a strong base, such as sodium ethoxide, promotes the formation of an enolate, which then attacks the other ester group in an intramolecular fashion. youtube.com The subsequent loss of an alkoxide group results in the formation of a cyclic β-keto ester. Hydrolysis and decarboxylation of this intermediate then yield the desired thiochroman-3-one.

| Starting Material | Base | Intermediate | Final Product | Reference |

| 2-Carboxymethylthiophenylacetic acid derivatives | Sodium Ethoxide | Cyclic β-keto ester | Thiochroman-3-one | nih.gov |

This table outlines the key components of the Dieckmann cyclization for the synthesis of thiochroman-3-one.

Base-Induced Cyclization Reactions for Benzothiopyran Synthesis

Base-induced cyclization reactions provide a direct and often high-yielding method for the formation of heterocyclic rings. These reactions typically involve the deprotonation of an acidic proton to generate a nucleophile, which then undergoes an intramolecular reaction to form the cyclic product.

For the synthesis of benzothiopyrans, a common strategy is the base-induced cyclization of a suitably substituted aryl alkyl sulfide (B99878). For example, an aryl sulfide bearing a leaving group on the alkyl chain can undergo intramolecular nucleophilic substitution upon treatment with a base. The base removes a proton from a carbon alpha to the sulfur atom, creating a carbanion that displaces the leaving group to form the benzothiopyran ring.

This approach has been successfully applied to the synthesis of various sulfur-containing heterocycles. For instance, the base-mediated cyclization of benzyl (B1604629) alkynyl sulfones with aromatic aldehydes has been shown to produce aryl-substituted 5,6-dihydro-1,4-oxathiin S,S-dioxides. researchgate.net While this leads to a different heterocyclic system, the underlying principle of base-induced intramolecular cyclization of a sulfur-containing substrate is directly relevant to the synthesis of the 3,4-dihydro-2H-1-benzothiopyran ring system.

Ring Transformation and Ring-Closure Reactions for 3,4-Dihydro-2H-1-benzothiopyran Formation

The construction of the 3,4-dihydro-2H-1-benzothiopyran skeleton can be efficiently achieved through various ring transformation and ring-closure reactions. These methods often involve the formation of the heterocyclic ring from acyclic or other heterocyclic precursors.

One notable example of a ring transformation approach is the stereoselective synthesis of thiochroman-4-ones from chiral 5-ylidene-1,3-dioxan-4-ones. In this method, the reaction of (E)- or (Z)-5-ylidene-1,3-dioxan-4-one with 2-bromothiophenol, followed by a bromo-lithium exchange, leads to the formation of optically active thiochroman-4-ones. researchgate.net The initial step involves a stereoselective conjugate addition, and the subsequent ring transformation occurs through the attack of the lithiated phenyl ring on the dioxanone carbonyl carbon, which results in the cleavage of pivalaldehyde. researchgate.net

Ring-closure reactions are a more common strategy for the synthesis of 3,4-dihydro-2H-1-benzothiopyrans. A prevalent method involves the intramolecular cyclization of β-arylthiopropanoic acids. For instance, thiochroman-4-ones can be prepared in excellent yields by treating β-arylthiopropanoic acids with fuming sulfuric acid in dichloromethane (B109758) at room temperature. researchgate.net

Another versatile ring-closure strategy is the palladium-catalyzed carbonylative ring-forming reaction of 2-iodothiophenol (B3069315) with allene (B1206475) and carbon monoxide, which affords thiochroman-4-one (B147511). researchgate.net Furthermore, intramolecular cyclization of appropriately substituted aryl thiols serves as a direct route to the thiochromane core. For example, photocatalytic hydrogen atom transfer (HAT)-mediated synthesis of thiochromenes has been reported, which can subsequently be reduced to thiochromanes. rsc.org This process involves the generation of a thiyl radical that undergoes intramolecular ring cyclization. rsc.org

The following table summarizes selected ring-closure reactions for the synthesis of thiochroman-4-one, a key precursor to this compound.

| Starting Material | Reagents and Conditions | Product | Key Transformation |

|---|---|---|---|

| β-Arylthiopropanoic acids | Fuming sulfuric acid, CH₂Cl₂ | Thiochroman-4-one | Intramolecular Friedel-Crafts acylation |

| 2-Iodothiophenol, allene, CO | Palladium catalyst | Thiochroman-4-one | Palladium-catalyzed carbonylative cyclization |

| Substituted mercaptobenzaldehyde | α,β-Unsaturated ketone/dioxane-dione, PPA | Carboxy-(thio)-chromenes | Annulation reaction |

Multi-Component Reactions and Domino Processes in 3,4-Dihydro-2H-1-benzothiopyran Synthesis

Multi-component reactions (MCRs) and domino (or cascade) processes offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. These strategies are increasingly being applied to the synthesis of heterocyclic compounds, including 3,4-dihydro-2H-1-benzothiopyran derivatives.

A notable domino reaction for the synthesis of thiochromene derivatives, which are precursors to 3,4-dihydro-2H-1-benzothiopyrans, involves a Knoevenagel-Michael cascade. For instance, the reaction of a dehydrated derivative of ninhydrin (B49086) with naphthalene (B1677914) thiol generates a Knoevenagel condensation intermediate. This intermediate then undergoes an addition reaction with 1,3-dicarbonyl compounds to yield spiroindene-thiochromene derivatives. rsc.org

One-pot synthetic methods are also highly valuable. For example, thiochromene-3-carboxylate derivatives can be synthesized in a one-pot reaction. rsc.org Similarly, a highly enantioselective cascade sulfa-Michael/Julia-Kocienski olefination reaction between 2-mercaptobenzaldehydes and β-substituted vinyl PT-sulfones, catalyzed by diphenylprolinol TMS ether, provides a route to 2H-thiochromenes with excellent enantioselectivities. researchgate.net

The following table provides examples of multi-component and domino reactions used in the synthesis of thiochromene and its derivatives.

| Reaction Type | Starting Materials | Catalyst/Reagents | Product |

|---|---|---|---|

| Knoevenagel–Michael cascade | Dehydrated ninhydrin, naphthalene thiol, 1,3-dicarbonyl compounds | - | Spiroindene-thiochromene derivatives |

| Cascade thiol-Michael-aldol-dehydration | 2-Mercaptobenzaldehyde, cinnamate (B1238496) esters | Tetramethylguanidine (TMG) | 2H-Thiochromene-3-carboxylate derivatives |

| Cascade sulfa-Michael/Julia-Kocienski olefination | 2-Mercaptobenzaldehydes, β-substituted vinyl PT-sulfones | Diphenylprolinol TMS ether | 3,4-Unsubstituted 2H-thiochromenes |

Asymmetric Synthesis Methodologies for Chiral this compound Derivatives

The development of asymmetric methods for the synthesis of chiral 3,4-dihydro-2H-1-benzothiopyran derivatives is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. Several organocatalytic and transition-metal-catalyzed approaches have been successfully developed.

An enantioselective tandem Michael addition-Henry reaction between 2-mercaptobenzaldehydes and β-nitrostyrenes, catalyzed by cupreine, has been shown to produce enantioenriched 2,3,4-trisubstituted thiochromanes with good diastereoselectivities and enantioselectivities. rsc.org In a similar vein, a quinine (B1679958) thiourea-catalyzed tandem Michael-aldol reaction has also been employed for the synthesis of thiochromanes. rsc.org

Furthermore, a highly enantioselective pyrrolidine-catalyzed reaction has been developed for the synthesis of thiochromenes from mercaptobenzaldehyde and cinnamaldehyde. rsc.org Amidine-based catalysts, such as homobenzotetramisole and its analogues, have also been shown to be effective in the reagent-free catalytic transformation of α,β-unsaturated thioesters into 2-substituted thiochromenes with high enantioselectivities and yields. researchgate.net

The following table highlights some of the key asymmetric methodologies for the synthesis of chiral thiochromane and thiochromene derivatives.

| Methodology | Starting Materials | Catalyst | Product | Enantioselectivity (ee) |

|---|---|---|---|---|

| Tandem Michael addition–Henry reaction | 2-Mercaptobenzaldehydes, β-nitrostyrenes | Cupreine | 2,3,4-Trisubstituted thiochromanes | Up to >99% (after recrystallization) |

| Tandem Michael–aldol (B89426) reaction | - | Quinine thiourea (B124793) | Thiochromanes | - |

| Enantioselective reaction | Mercaptobenzaldehyde, cinnamaldehyde | Pyrrolidine | Thiochromenes | - |

| Reagent-free catalytic transformation | α,β-Unsaturated thioesters | Homobenzotetramisole | 2-Substituted thiochromenes | High |

Chemical Reactivity and Transformation Studies of 3,4 Dihydro 2h 1 Benzothiopyran 4 Thiol

Derivatization and Functionalization Reactions at the Thiol Moiety of 3,4-Dihydro-2H-1-benzothiopyran-4-thiol

The thiol (-SH) group is a highly versatile functional group known for its strong nucleophilicity, particularly in its deprotonated thiolate form (RS⁻). researchgate.netnih.gov This reactivity allows for a wide array of derivatization and functionalization reactions at the C-4 position of the benzothiopyran core.

Key reactions involving the thiol moiety include:

Alkylation: Thiolates are excellent nucleophiles and readily participate in S-alkylation reactions with alkyl halides or other electrophiles via an SN2 mechanism. researchgate.net This reaction is a standard method for forming thioethers.

Acylation: Thiols can be acylated by reaction with acyl chlorides or anhydrides to form thioesters. These reactions are fundamental in synthetic organic chemistry.

Oxidation to Disulfides: A characteristic reaction of thiols is their oxidation to form disulfides (R-S-S-R). libretexts.orgmasterorganicchemistry.com This can be achieved using mild oxidizing agents like iodine (I₂) or even atmospheric oxygen, often catalyzed by metal ions. masterorganicchemistry.comresearchgate.net This reversible reaction is crucial in biological systems, particularly in protein chemistry involving cysteine residues. libretexts.orgmasterorganicchemistry.com

Addition to Carbonyls: Thiols can react with aldehydes and ketones to form thioacetals, which are valuable protecting groups in organic synthesis. researchgate.net

The reactivity of the thiol group is summarized in the table below.

| Reaction Type | Reagent/Conditions | Product Type |

| Alkylation | Alkyl Halide (R'-X), Base | Thioether (R-S-R') |

| Acylation | Acyl Halide (R'COCl) | Thioester (R-S-COR') |

| Oxidation | Mild Oxidant (e.g., I₂) | Disulfide (R-S-S-R) |

| Thioacetal Formation | Aldehyde/Ketone, Acid Catalyst | Thioacetal |

Addition Reactions Involving the 3,4-Dihydro-2H-1-benzothiopyran Scaffold

Addition reactions can occur involving either the thiol group acting as a nucleophile or transformations involving the heterocyclic ring itself.

The thiol group of this compound is an excellent Michael donor. In the presence of a base, it forms a thiolate anion that can undergo a 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, known as the thia-Michael addition. srce.hrnih.gov This reaction is a highly efficient method for forming carbon-sulfur bonds under mild conditions and is considered a "click" reaction in materials chemistry due to its reliability and specificity. nih.govresearchgate.net The reaction is generally base-catalyzed, with the base facilitating the formation of the nucleophilic thiolate. nih.gov

The general mechanism involves the nucleophilic attack of the thiolate on the β-carbon of the Michael acceptor, forming a new C-S bond and an enolate intermediate, which is subsequently protonated. researchgate.net This reaction provides a straightforward route to functionalize the thiol moiety with a wide range of substituents.

| Michael Acceptor | Catalyst | Product |

| α,β-Unsaturated Ketone | Base (e.g., Triethylamine) | β-Thioether Ketone |

| α,β-Unsaturated Ester | Base (e.g., Triethylamine) | β-Thioether Ester |

| Maleimide | Base (e.g., Triethylamine) | Thiosuccinimide derivative |

| Vinyl Sulfone | Base (e.g., Triethylamine) | β-Thioether Sulfone |

The hetero-Diels-Alder reaction is a powerful tool for synthesizing six-membered heterocyclic rings. northeastern.edursc.org In the context of thiopyrans, this reaction can be used for their synthesis, where α,β-unsaturated thioketones (1-thia-1,3-dienes) react with dienophiles. uzh.chnih.gov For instance, hetaryl thioketones react with acetylenic dienophiles to yield thiopyran derivatives. uzh.chresearchgate.net These reactions can be promoted by thermal conditions, high pressure, or the use of catalysts like LiClO₄. researchgate.net

Conversely, the double bond within the 3,4-dihydro-2H-thiopyran ring system can potentially act as a dienophile in reactions with suitable dienes, although this reactivity is less commonly exploited compared to its synthesis via cycloaddition. The reactivity of the C=C bond in dihydropyran systems can be influenced by substituents and the oxidation state of the sulfur atom. For example, functionalized 3,6-dihydro-2H-thiopyrans have been shown to undergo various addition and rearrangement reactions. researchgate.net

Reactions Leading to Fused Heterocyclic Systems Incorporating the Benzothiopyran Core

The 3,4-dihydro-2H-1-benzothiopyran scaffold, particularly its oxidized form, thiochroman-4-one (B147511), is a versatile precursor for the synthesis of a wide variety of fused heterocyclic systems. researchgate.net These reactions often involve the carbonyl group at C-4 and an adjacent active methylene (B1212753) group at C-3. Condensation reactions with bifunctional reagents can lead to the formation of new rings fused to the benzothiopyran core.

For example, thiochroman-4-ones can be used to synthesize fused pyrazoles, imidazoles, thiazoles, and quinoxalines. researchgate.net The reaction of 3-bromothiochroman-4-ones with substituted thioureas yields 2-amino-4H-benzothiopyrano[4,3-d]thiazoles, which have shown antimicrobial and anti-inflammatory activities. researchgate.net Similarly, reaction of thiochroman-3,4-diones (derived from the oxidation of thiochroman-4-ones) with o-phenylenediamine (B120857) affords 6H-thiochromeno[3,4-b]quinoxalines. researchgate.net These synthetic strategies highlight the utility of the benzothiopyran skeleton as a building block for complex, polycyclic heterocyclic compounds with potential biological applications. rsc.orgairo.co.inresearchgate.netresearchgate.net

| Starting Material | Reagent | Fused Heterocycle |

| Thiochroman-4-one | Hydrazine derivatives | Benzothiopyrano[4,3-c]pyrazole |

| 3-Bromothiochroman-4-one | Substituted thioureas | Benzothiopyrano[4,3-d]thiazole |

| Thiochroman-3,4-dione | o-Phenylenediamine | Thiochromeno[3,4-b]quinoxaline |

Oxidation Reactions of this compound and its Derivatives (e.g., S,S-Dioxide Formation)

Oxidation can occur at two distinct sites in this compound: the exocyclic thiol group and the endocyclic sulfur atom.

The thiol group is readily oxidized to a disulfide under mild conditions, as discussed in Section 3.1. libretexts.org Stronger oxidizing agents can further oxidize the thiol to sulfenic, sulfinic, and ultimately sulfonic acids.

The sulfur atom within the thiopyran ring can be oxidized to form a sulfoxide (B87167) (S-oxide) and subsequently a sulfone (S,S-dioxide). researchgate.net The oxidation of thiochroman-4-ones with reagents like dimethyldioxirane (B1199080) (DMD) can produce the corresponding sulfoxides and/or sulfones, depending on the stoichiometry of the oxidant used. researchgate.net The formation of 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxides is a common transformation. These cyclic sulfones are valuable synthetic intermediates. researchgate.netrsc.org The oxidation state of the ring sulfur significantly impacts the chemical and physical properties of the molecule, including the reactivity of adjacent functional groups.

| Substrate | Oxidizing Agent | Product |

| Thiol (-SH) | I₂, air | Disulfide (-S-S-) |

| Thioether (-S-) | m-CPBA (1 equiv.) | Sulfoxide (-SO-) |

| Thioether (-S-) | m-CPBA (2 equiv.) | Sulfone (-SO₂-) |

| Thiochroman-4-one | Dimethyldioxirane (DMD) | Thiochroman-4-one-1-oxide or 1,1-dioxide |

Elimination Processes in Benzothiopyran Chemistry

Elimination reactions in the benzothiopyran system can be utilized to introduce unsaturation, leading to the formation of 2H- or 4H-benzothiopyrans (thiochromenes). These reactions typically require a leaving group at a suitable position on the dihydropyran ring. For instance, hydrolysis of trans-3,4-dihalogenothiochromans can lead to ring-contracted products through an elimination-rearrangement sequence. rsc.org

In another example, refluxing 3-(methylsulfinyl)-2,3-dihydro-4H-benzothiopyran-4-ones, formed from the cyclization of α-sulfinyl enones, in benzene (B151609) causes the elimination of methanesulfenic acid to yield thioflavones (2-phenyl-4H-1-benzothiopyran-4-ones). researchgate.netijrar.org This demonstrates how an elimination step can be a key transformation in the synthesis of unsaturated benzothiopyran systems. The feasibility and regioselectivity of elimination reactions (E1 vs. E2) depend on the substrate structure, the nature of the leaving group, and the reaction conditions (base, solvent, temperature). researchgate.net

Sigmatropic Rearrangements in 3,4-Dihydro-2H-1-benzothiopyran Systems

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a conjugated system of π electrons. wikipedia.orguh.edu In the context of 3,4-dihydro-2H-1-benzothiopyran systems, while direct studies on "this compound" are not extensively documented in the literature, the principles of sigmatropic rearrangements can be applied to understand potential transformations. The presence of a sulfur atom in the heterocyclic ring and a thiol group at the 4-position introduces possibilities for various types of sigmatropic shifts, most notably the thio-Claisen rearrangement and wikipedia.orgrsc.org-sigmatropic rearrangements.

The thio-Claisen rearrangement is the sulfur analog of the well-known Claisen rearrangement, a wikipedia.orgwikipedia.org-sigmatropic shift. sethanandramjaipuriacollege.inwikipedia.org This reaction typically involves the thermal rearrangement of an allyl vinyl sulfide (B99878) to a γ,δ-unsaturated thiocarbonyl compound. For a derivative of this compound to undergo such a rearrangement, the sulfur of the thiol group would need to be vinylated and the adjacent carbon framework would need to contain an allylic moiety. Although not inherent to the parent thiol, synthetic modifications could introduce the necessary structural features. The thio-Claisen rearrangement is known to be a powerful tool for the formation of carbon-carbon bonds and the synthesis of various sulfur-containing heterocyclic compounds. researchgate.netsemanticscholar.org

Another important class of sigmatropic reactions relevant to sulfur-containing heterocycles is the wikipedia.orgrsc.org-sigmatropic rearrangement. semanticscholar.org This type of rearrangement is common for sulfonium (B1226848) ylides, which can be generated from the corresponding sulfides. For the 3,4-dihydro-2H-1-benzothiopyran system, if the sulfur atom of the heterocyclic ring were to be converted into a sulfonium ylide, a wikipedia.orgrsc.org-sigmatropic rearrangement could ensue. For instance, the reaction of an allylic sulfide with a carbene or a similar reactive species can generate a sulfur ylide that then undergoes a wikipedia.orgrsc.org-sigmatropic rearrangement. semanticscholar.orgrsc.org This process, often referred to as the Doyle-Kirmse reaction, has been widely applied in organic synthesis. semanticscholar.org A transition metal-free version of this rearrangement involving stabilized sulfur ylides has also been developed. nih.gov

The table below summarizes key aspects of these two types of sigmatropic rearrangements as they could potentially apply to derivatives of 3,4-dihydro-2H-1-benzothiopyran systems, based on general principles and studies on analogous compounds.

| Rearrangement Type | General Substrate Requirement | Key Transformation | Mechanistic Feature |

| wikipedia.orgwikipedia.org Thio-Claisen | Allyl vinyl sulfide moiety | C-C bond formation | Concerted pericyclic reaction |

| wikipedia.orgrsc.org Sigmatropic | Sulfonium ylide | C-C and C-S bond migration | Involves a five-membered cyclic transition state |

While specific experimental data on sigmatropic rearrangements of this compound itself is scarce, the established reactivity patterns of analogous sulfur heterocycles provide a strong basis for predicting the potential for such transformations. Future research in this area could explore the synthesis of suitable derivatives of this compound to investigate the feasibility and outcomes of these powerful synthetic reactions.

Spectroscopic and Structural Elucidation of 3,4 Dihydro 2h 1 Benzothiopyran 4 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H NMR, ¹³C NMR, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules. By analyzing the chemical environment of atomic nuclei, NMR provides detailed information about the connectivity and spatial relationships of atoms.

¹H NMR Spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. For the 3,4-dihydro-2H-1-benzothiopyran skeleton, protons in the aromatic region typically appear as complex multiplets between δ 7.0 and 8.0 ppm. The aliphatic protons on the heterocyclic ring exhibit distinct signals. For instance, the protons at the C2 position (adjacent to the sulfur atom) and the C3 position would appear as multiplets in the upfield region, generally between δ 2.0 and 3.5 ppm. core.ac.uk The proton attached to the C4 carbon, bearing the thiol group, would also resonate in this region, with its specific chemical shift and coupling pattern providing key structural information. The thiol proton (-SH) itself typically shows a broad singlet, the position of which can vary depending on concentration and solvent.

¹³C NMR Spectroscopy provides information about the carbon framework. The aromatic carbons of the benzothiopyran ring system show signals in the downfield region (δ 120-145 ppm). The aliphatic carbons (C2, C3, and C4) resonate in the upfield region (δ 25-50 ppm). researchgate.net The specific chemical shifts can be used to confirm the substitution pattern and the integrity of the thiochroman (B1618051) core.

Interactive Table: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the 3,4-Dihydro-2H-1-benzothiopyran Core

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic C-H | 7.0 - 8.0 (m) | 124.0 - 138.0 |

| Aromatic Quaternary C | - | 124.0 - 141.0 |

| H-2 (CH₂) | ~2.5 (t) | ~25.0 |

| H-3 (CH₂) | ~2.0 (m) | ~30.0 |

Note: Values are approximate and can vary based on substitution and solvent. Data is inferred from related structures. core.ac.ukresearchgate.net

³¹P NMR Spectroscopy is a specialized technique applicable only to derivatives of 3,4-dihydro-2H-1-benzothiopyran-4-thiol that contain a phosphorus atom. researchgate.net If the thiol group is functionalized with a phosphorus-containing moiety (e.g., a phosphonate (B1237965) or phosphinate), ³¹P NMR becomes an invaluable tool. The chemical shift in ³¹P NMR is highly sensitive to the oxidation state, coordination number, and electronic environment of the phosphorus nucleus. huji.ac.ilresearchgate.net This allows for the unambiguous characterization of such derivatives. One-bond and multi-bond couplings between phosphorus and adjacent protons or carbons (¹J(P-H), ²J(P-C), etc.) can further confirm the molecular structure. huji.ac.il

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (MS, HR-MS, GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural clues through fragmentation analysis. nih.gov

For this compound (C₉H₁₀S₂), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses. Common fragmentation pathways for related thiochroman structures include the cleavage of the heterocyclic ring and the loss of small molecules or radicals. nist.gov For the 4-thiol derivative, initial fragmentation could involve the loss of the thiol group (-SH, 33 Da) or a hydrogen sulfide (B99878) molecule (H₂S, 34 Da).

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the parent ion and its fragments. unipd.it This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govgoogle.com This technique is ideal for analyzing mixtures, allowing for the separation of this compound from other components before it enters the mass spectrometer for identification. nih.gov

Interactive Table: Plausible Mass Spectral Fragments for 3,4-Dihydro-2H-1-benzothiopyran

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 150 | [C₉H₁₀S]⁺˙ | Molecular ion of the parent thiochroman core |

| 135 | [C₉H₇S]⁺ | Loss of a methyl radical from a rearranged ion |

| 121 | [C₈H₉S]⁺ | Loss of an ethyl radical after ring opening |

| 117 | [C₈H₅S]⁺ | Loss of H₂S from a rearranged ion |

Note: This table is based on the fragmentation of the parent thiochroman (3,4-dihydro-2H-1-benzothiopyran). nist.govnist.gov The 4-thiol derivative would show additional fragments related to the -SH group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org

The IR spectrum of this compound would exhibit several characteristic absorption bands. The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. vscht.cz The aliphatic C-H bonds of the dihydropyran ring will show stretching absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org The most diagnostic peak for this specific molecule is the S-H stretching vibration of the thiol group, which typically appears as a weak but sharp band in the range of 2550-2600 cm⁻¹. core.ac.uk The C-S bond also has characteristic absorptions, although they are often weak and appear in the complex fingerprint region (600-800 cm⁻¹).

Interactive Table: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Variable |

| Thiol S-H | Stretch | 2550 - 2600 | Weak-Sharp |

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the exact positions of atoms in the crystal lattice. researchgate.net

For derivatives of this compound, X-ray crystallography can provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and torsion angles. mdpi.com Since the C4 position is a stereocenter, the molecule is chiral. X-ray analysis of a single crystal of an enantiomerically pure derivative allows for the determination of its absolute stereochemistry (i.e., whether it is the R or S enantiomer). researchgate.net

Furthermore, this technique reveals the conformation of the six-membered heterocyclic ring. In related thiochroman systems, the ring often adopts a half-chair or twist conformation to minimize steric strain. researchgate.net This conformational information is vital for understanding the molecule's reactivity and biological interactions.

Optical Rotation Measurements for Chiral this compound Derivatives

Chiral molecules, such as the enantiomers of this compound derivatives, have the ability to rotate the plane of plane-polarized light. This property is known as optical activity and is measured using a polarimeter. The specific rotation, [α], is a characteristic physical property for a chiral compound. nih.gov

The measurement of optical rotation is a fundamental technique for characterizing chiral substances. The sign of the rotation (+ for dextrorotatory or - for levorotatory) distinguishes one enantiomer from the other. The magnitude of the rotation depends on the compound's structure, concentration, temperature, solvent, and the wavelength of light used (typically the sodium D-line, 589 nm). nih.gov

For novel chiral derivatives of this compound, the optical rotation value is a key piece of data for characterization. While it does not directly reveal the absolute configuration (R/S), it can be used to assign the configuration by comparison with known compounds or in conjunction with theoretical calculations. nih.gov It is also essential for determining the enantiomeric purity of a sample.

Theoretical and Computational Investigations of 3,4 Dihydro 2h 1 Benzothiopyran 4 Thiol

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT has become a standard method in computational chemistry for investigating the electronic properties of molecules. A typical DFT study of 3,4-dihydro-2H-1-benzothiopyran-4-thiol would involve the following analyses:

Analysis of Quantum Chemical Descriptors

Quantum chemical descriptors provide valuable insights into the reactivity and stability of a molecule. For this compound, these descriptors would be calculated to predict its chemical behavior. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Potential (μ): A measure of the escaping tendency of electrons.

Electronegativity (χ): The ability of an atom or molecule to attract electrons.

Hardness (η) and Softness (S): Measures of the resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the electrophilic character of a species.

Electro-donating (ω+) and Electro-accepting (ω-) Powers: Measures of the ability to donate or accept charge.

Without specific calculations, no data table for these descriptors can be provided.

Frontier Molecular Orbital (FMO) Theory Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

HOMO: Represents the ability to donate an electron. Its energy is related to the ionization potential.

LUMO: Represents the ability to accept an electron. Its energy is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity.

A computational study would provide the energies and visualize the spatial distribution of these orbitals for this compound. In the absence of such a study, no specific data is available.

Molecular Geometry Optimization and Conformational Analysis

Computational methods are used to find the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this would involve optimizing the geometry to find the lowest energy conformer and identifying other stable conformations. This analysis is crucial for understanding its physical and chemical properties.

Ab Initio and Semi-Empirical Calculations for this compound Systems

Ab Initio Methods: These calculations are based on first principles of quantum mechanics without using experimental data. They can provide highly accurate results but are computationally expensive.

Semi-Empirical Methods: These methods use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than ab initio methods.

A comparative study using these methods could provide a comprehensive understanding of the electronic structure and properties of this compound. However, no such studies have been found.

Computational Studies on Reaction Mechanisms and Selectivity

Computational chemistry is instrumental in elucidating the pathways of chemical reactions. For this compound, such studies could investigate:

Regioselectivity: Predicting the preferred site of reaction when multiple possibilities exist.

Stereoselectivity: Predicting the preferred formation of one stereoisomer over another.

Transition State Analysis: Locating the high-energy transition state structures to understand the energy barriers and kinetics of a reaction.

Without specific reactions involving this compound being computationally modeled, no information on its reaction mechanisms or selectivity can be provided.

Synthesis and Characterization of Advanced Functionalized 3,4 Dihydro 2h 1 Benzothiopyran 4 Thiol Derivatives

Synthesis of Substituted Thiol Derivatives of 3,4-Dihydro-2H-1-benzothiopyran-4-thiol

The thiol group of this compound serves as a versatile handle for the synthesis of a variety of substituted derivatives, primarily through S-alkylation reactions to form thioethers (also known as sulfides). This class of reactions is fundamental in organic chemistry and relies on the high nucleophilicity of the thiolate anion.

The general approach for the S-alkylation of this compound involves the deprotonation of the thiol to form the corresponding thiolate, which then acts as a potent nucleophile. masterorganicchemistry.com This thiolate readily participates in nucleophilic substitution reactions (typically SN2) with a range of alkylating agents.

A typical synthetic procedure is outlined below:

Deprotonation: The this compound is treated with a suitable base to generate the thiolate anion. Common bases for this purpose include sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH). masterorganicchemistry.com The choice of base and solvent is crucial to ensure efficient deprotonation without promoting side reactions.

Nucleophilic Substitution: An appropriate alkyl halide (e.g., an alkyl bromide or iodide) is then introduced to the reaction mixture. The thiolate anion displaces the halide in an SN2 reaction, forming the new carbon-sulfur bond and yielding the desired thioether derivative. masterorganicchemistry.com

This methodology allows for the introduction of a wide array of substituents at the sulfur atom, depending on the structure of the alkyl halide used. For instance, reaction with simple alkyl halides would yield straightforward S-alkyl derivatives. More complex functionalities can be introduced by using alkyl halides bearing additional chemical groups.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Alkyl Halide (R-X) | S-Alkyl-3,4-dihydro-2H-1-benzothiopyran-4-thioether | S-Alkylation |

| Thiol | Benzyl (B1604629) Bromide | S-Benzyl Thioether | S-Benzylation |

| Thiol | Methyl Iodide | S-Methyl Thioether | S-Methylation |

Preparation of Fused Polycyclic Systems Containing the 3,4-Dihydro-2H-1-benzothiopyran Corechemistrysteps.comnih.gov

The 3,4-dihydro-2H-1-benzothiopyran scaffold, also known as thiochroman (B1618051), is a valuable building block for the synthesis of more complex, fused polycyclic systems. researchgate.net A common and effective strategy involves utilizing the corresponding thiochroman-4-one (B147511) as a precursor. The reactions often target the active methylene (B1212753) group at the C-3 position and the carbonyl group at the C-4 position to construct new heterocyclic rings.

One notable example is the synthesis of thiochromeno[4,3-b]pyridine derivatives. These compounds can be prepared through a cyclocondensation reaction. nih.gov For instance, the reaction of thiochroman-4-one with 3-oxo-2-arylhydrazonopropanals in the presence of ammonium (B1175870) acetate (B1210297) leads to the formation of the fused pyridine (B92270) ring. nih.gov This transformation is believed to proceed through a series of condensation and dehydration steps, ultimately yielding the polycyclic aromatic system.

Another important class of fused systems derived from thiochroman-4-one are quinoxaline (B1680401) derivatives. The synthesis of 6H-thiochromeno[3,4-b]quinoxalines can be achieved by the heterocyclization of thiochroman-3,4-diones with o-phenylenediamine (B120857). researchgate.net The thiochroman-3,4-dione intermediate is typically generated by the oxidation of thiochroman-4-one using reagents like isoamyl nitrite (B80452). researchgate.net

Furthermore, the Michael addition of malononitrile (B47326) to 3-arylidenethiochroman-4-ones in the presence of ammonium acetate in glacial acetic acid provides another route to thiochromeno[4,3-b]pyridines. researchgate.net

| Starting Material | Reagents | Fused Polycyclic System | Reference |

|---|---|---|---|

| Thiochroman-4-one | 3-Oxo-2-arylhydrazonopropanals, Ammonium Acetate | Thiochromeno[4,3-b]pyridine | nih.gov |

| Thiochroman-4-one | 1. Isoamyl nitrite (to form thiochroman-3,4-dione) 2. o-Phenylenediamine | 6H-Thiochromeno[3,4-b]quinoxaline | researchgate.net |

| 3-Arylidenethiochroman-4-ones | Malononitrile, Ammonium Acetate, Acetic Acid | Thiochromeno[4,3-b]pyridine | researchgate.net |

Synthesis of S,S-Dioxide Derivatives of 3,4-Dihydro-2H-1-benzothiopyran-4-thioluobabylon.edu.iqnih.gov

The synthesis of S,S-dioxide derivatives of this compound involves the oxidation of the sulfur atom within the heterocyclic ring to a sulfone. This transformation significantly alters the electronic and steric properties of the molecule, which can be of interest for various applications.

A direct method to obtain these derivatives is through the oxidation of a suitable precursor, such as thiochroman-4-one. The oxidation of thiochroman-4-ones can produce the corresponding sulfoxides and/or sulfones, depending on the amount of the oxidizing agent used. researchgate.net Dimethyldioxirane (B1199080) (DMD) is an effective oxidant for this purpose. researchgate.net Once the thiochroman-4-one 1,1-dioxide is formed, the carbonyl group can be reduced to a hydroxyl group, which can then be converted to the target thiol derivative through standard functional group transformations.

An alternative and efficient method for the preparation of 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxide derivatives has been developed, which involves the LDA-mediated cyclization of α-substituted o-(methylsulfonyl)styrenes. researchgate.net This approach allows for the synthesis of 4-monosubstituted and 4,4-disubstituted derivatives. The α-substituted o-(methylsulfonyl)styrenes are accessible from α-substituted o-bromostyrenes in a two-step sequence. researchgate.net Treatment of these styrenes with lithium diisopropylamide (LDA) induces cyclization to afford the corresponding 4-monosubstituted 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxides after an aqueous workup. researchgate.net The introduction of an electrophile before the workup allows for the synthesis of 4,4-disubstituted derivatives. researchgate.net

| Starting Material | Key Reagents/Steps | Product | Reference |

|---|---|---|---|

| Thiochroman-4-one | Dimethyldioxirane (DMD) | Thiochroman-4-one 1,1-dioxide | researchgate.net |

| α-Substituted o-(methylsulfonyl)styrene | Lithium diisopropylamide (LDA) | 4-Substituted 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxide | researchgate.net |

Development of Complex Functionalized 3,4-Dihydro-2H-1-benzothiopyran Derivatives (e.g., with Thiourea (B124793) Linkers)analis.com.mynih.gov

The thiol functionality of this compound is a prime site for the introduction of more complex functionalities, such as thiourea linkers. Thiourea derivatives are of significant interest due to their diverse biological activities and their ability to act as organocatalysts. chim.it

The most direct method for the synthesis of thiourea derivatives from a thiol involves its reaction with an isothiocyanate. nih.gov This reaction is reversible and leads to the formation of a dithiocarbamate (B8719985). nih.gov The dithiocarbamate can exist in equilibrium with the starting thiol and isothiocyanate. This reactivity can be harnessed to introduce a thiourea-like linkage.

A more general and widely used method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate. wikipedia.org To link a thiourea group to the 3,4-dihydro-2H-1-benzothiopyran core via the thiol, a multi-step approach can be envisioned. For example, the thiol could be functionalized with a linker containing a terminal amine group. This amine-terminated derivative could then be reacted with an appropriate isothiocyanate to form the desired thiourea derivative.

Alternatively, the thiol can be converted into a good leaving group, which is then displaced by thiourea. A common method involves converting an alkyl halide to a thiol via the S-alkylisothiouronium salt. chemistrysteps.com This process can be reversed conceptually. By converting the thiol to an alkyl halide (e.g., via the corresponding alcohol), it can then be reacted with thiourea to form an S-substituted isothiouronium salt, which is a complex functionalized derivative in its own right.

| Starting Moiety | Key Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|

| Thiol | Isothiocyanate (R-N=C=S) | Dithiocarbamate | Addition |

| Amine | Isothiocyanate (R-N=C=S) | Thiourea | Addition |

| Alkyl Halide | Thiourea | S-Alkylisothiouronium Salt | Nucleophilic Substitution |

Supramolecular Chemistry and Materials Science Applications of 3,4 Dihydro 2h 1 Benzothiopyran 4 Thiol Analogues

Exploration of Donor-Acceptor Interactions in Benzothiopyran Systems

Donor-acceptor (D-A) interactions are fundamental to the construction of functional supramolecular systems, influencing their electronic and photophysical properties. In benzothiopyran systems, the heterocyclic scaffold can act as either an electron donor or acceptor, depending on the nature and position of its substituents. The sulfur atom, with its available lone pairs of electrons, generally enhances the electron-donating character of the aromatic ring system.

The introduction of a thiol group at the 4-position of the 3,4-dihydro-2H-1-benzothiopyran ring system can further modulate these donor-acceptor properties. The thiol group itself can participate in charge-transfer interactions, acting as a weak electron donor. More significantly, its presence allows for further functionalization, enabling the attachment of stronger donor or acceptor moieties to fine-tune the electronic characteristics of the molecule.

Research on related donor-acceptor systems incorporating sulfur heterocycles, such as thiophene (B33073) and benzothiadiazole, has demonstrated that the interplay between electron-rich and electron-deficient units can lead to materials with tailored optical and electronic properties. For instance, polymers based on alternating donor and acceptor units containing sulfur heterocycles have been developed for applications in organic electronics. While specific studies on 3,4-dihydro-2H-1-benzothiopyran-4-thiol as a primary component in D-A systems are limited, the principles derived from analogous structures suggest its potential for creating novel charge-transfer complexes and materials.

Table 1: Potential Donor-Acceptor Characteristics of Benzothiopyran Analogues

| Functional Group | Role in Donor-Acceptor System | Potential Interaction |

| Benzothiopyran Ring | Electron Donor (π-system) | π-π stacking, Charge-transfer |

| Thiol Group (-SH) | Weak Electron Donor / H-bond Donor | Hydrogen bonding, Coordination |

| Electron-Withdrawing Substituents | Acceptor | Dipole-dipole, Charge-transfer |

| Electron-Donating Substituents | Donor | Enhanced π-donating ability |

Self-Assembly and Molecular Recognition Phenomena

Self-assembly is the spontaneous organization of molecules into well-defined structures driven by non-covalent interactions. For analogues of this compound, the thiol group is a key player in directing self-assembly processes. Thiols are well-known for their ability to form strong, directional hydrogen bonds (S-H···S or S-H···X, where X is a hydrogen bond acceptor like O or N). These interactions can lead to the formation of one-dimensional chains, tapes, or more complex three-dimensional networks.

Molecular recognition, the specific binding of a guest molecule to a host, is another critical aspect of supramolecular chemistry. The thiol group can act as a recognition site for specific guest molecules through hydrogen bonding or coordination. The shape and electronic properties of the benzothiopyran backbone also contribute to the selectivity of host-guest interactions. While detailed molecular recognition studies specifically targeting this compound are not extensively documented, the principles of molecular recognition in sulfur-containing heterocycles suggest that these molecules could be designed as receptors for various analytes. rsc.org

Crystallographic Studies of Supramolecular Architectures Involving Benzothiopyrans

Table 2: Common Non-Covalent Interactions in Benzothiopyran-related Crystal Structures

| Interaction Type | Description | Typical Energy Range (kJ/mol) |

| Hydrogen Bonding (S-H···X) | Directional interaction involving a hydrogen atom bonded to sulfur and a lone pair of another atom. | 10-40 |

| π-π Stacking | Attraction between aromatic rings, often in a face-to-face or offset arrangement. | 5-50 |

| C-H···π Interactions | Interaction between a C-H bond and a π-system. | 2-10 |

| Sulfur-π Interactions | Interaction between the sulfur atom's lone pair and a π-system. | 5-20 |

| Van der Waals Forces | Non-specific attractive or repulsive forces between molecules. | <5 |

The systematic crystallographic investigation of this compound analogues would be a crucial step in understanding their supramolecular behavior and in rationally designing materials with desired solid-state properties.

Q & A

Q. What are the established synthetic routes for 3,4-dihydro-2H-1-benzothiopyran-4-thiol, and what catalysts are typically employed?

- Methodological Answer : Two primary synthetic strategies are documented:

- Electrophilic Cyclization : Bis(arylmethylthio)acetylenes treated with iodine monochloride (ICl) or bromine (Br₂) yield thiopyrans with high regioselectivity .

- Lithium Diisopropylamide (LDA)-Mediated Synthesis : LDA in tetrahydrofuran (THF) at low temperatures (-78°C to 0°C) facilitates the formation of 3,4-dihydro-2H-1-benzothiopyran derivatives. Purification via silica gel column chromatography is critical .

- Example Reaction Conditions :

| Catalyst/Reagent | Solvent | Temperature | Key Outcome |

|---|---|---|---|

| ICl | THF | 0°C–RT | High regioselectivity (>90%) |

| LDA | THF | -78°C | Efficient ring closure |

Q. What spectroscopic and analytical methods are recommended for structural characterization?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular formula (e.g., m/z 197.0632 for C₁₀H₁₃O₂S) .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and stereochemistry.

- Elemental Analysis : Validates purity (e.g., C: 61.07%, H: 6.16%, S: 16.20%) .

- Chromatography : HPLC or TLC monitors reaction progress and purity .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- GHS Classifications : Acute toxicity (Category 4), skin/eye irritation (Category 2), and respiratory irritation (Category 3) .

- Preventive Measures :

- Use fume hoods to avoid dust inhalation.

- Wear nitrile gloves, goggles, and lab coats.

- Store in sealed containers away from oxidizers .

Advanced Research Questions

Q. How can regioselectivity challenges in thiopyran synthesis be systematically addressed?

- Methodological Answer :

- Catalyst Optimization : ICl favors electrophilic cyclization with predictable regioselectivity, while Br₂ may introduce competing pathways .

- Temperature Control : Lower temperatures (-78°C) stabilize intermediates in LDA-mediated reactions, reducing side products .

- Substituent Effects : Electron-donating groups on the aryl ring enhance cyclization efficiency.

Q. How should researchers resolve contradictions in reported spectral data or physical properties?

- Methodological Answer :

- Cross-Validation : Combine NMR, HR-MS, and X-ray crystallography (if available) to confirm structural assignments .

- Batch Analysis : Compare multiple synthetic batches to identify impurities (e.g., unreacted starting materials).

- Literature Benchmarking : Cross-reference with NIST Chemistry WebBook data for validated spectral libraries .

Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce substituents at the 4-position to modulate electronic and steric properties. For example, 4-methyl analogs show improved stability in pharmacokinetic assays .

- In Silico Modeling : Use density functional theory (DFT) to predict reactivity and binding affinities.

- In Vitro Screening : Prioritize derivatives for cytotoxicity (e.g., MTT assay) and target-specific activity (e.g., enzyme inhibition) .

Q. What are the limitations of current synthetic methods, and how can they be mitigated?

- Methodological Answer :

- Low Yields : Optimize stoichiometry (e.g., 1.2:1 molar ratio of LDA to substrate) and reaction time (≥2 hours) .

- Scalability Issues : Transition from batch to flow chemistry for exothermic reactions.

- Byproduct Formation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess halogen reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.